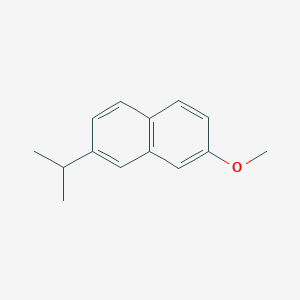

2-Isopropyl-7-methoxynaphthalene

Description

Contextual Significance of Substituted Naphthalene (B1677914) Scaffolds

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic synthesis. hyhpesticide.comijpsjournal.com Its stable structure allows for a variety of chemical modifications, leading to a diverse range of substituted naphthalene derivatives. hyhpesticide.com These derivatives are not merely chemical curiosities; they are integral to numerous applications, from the creation of dyes and plasticizers to the development of new therapeutic agents. hyhpesticide.comijpsjournal.com

The versatility of the naphthalene scaffold lies in its ability to undergo electrophilic aromatic substitution reactions, similar to benzene. However, the presence of two rings complicates these reactions, with different positions on the naphthalene molecule exhibiting varying reactivity. hyhpesticide.com This differential reactivity allows chemists to strategically introduce functional groups, thereby fine-tuning the properties of the resulting compounds. The exploration of these substituted naphthalenes has become a significant area of academic and industrial research. ijpsjournal.com

Unique Structural Attributes of 2-Isopropyl-7-methoxynaphthalene

The parent compound, 2-methoxynaphthalene (B124790), also known as nerolin or yara yara, is a white crystalline solid. wikipedia.orgchemicalbook.com It is soluble in alcohol and insoluble in water. wikipedia.org The introduction of the isopropyl group at the 2-position is a key structural modification that influences its chemical behavior and potential applications.

Table 1: Physicochemical Properties of Related Naphthalene Compounds

| Property | 2-Methoxynaphthalene | 7-Methoxy-2-naphthol (B49774) |

| IUPAC Name | 2-Methoxynaphthalene | 7-methoxynaphthalen-2-ol |

| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O₂ |

| Molar Mass | 158.20 g/mol | 174.20 g/mol |

| Melting Point | 73-75 °C | Not Available |

| Boiling Point | 274 °C | Not Available |

| InChIKey | LUZDYPLAQQGJEA-UHFFFAOYSA-N | UNFNRIIETORURP-UHFFFAOYSA-N |

Data sourced from multiple reputable chemical databases. wikipedia.orgnih.govnih.gov

Overview of Academic Research Trajectories for this compound and its Analogues

Research involving this compound and its analogs has primarily focused on their synthesis and potential as intermediates in the preparation of more complex molecules. For instance, processes have been developed for the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid, a non-steroidal anti-inflammatory drug, utilizing intermediates that share structural similarities with this compound. google.com

The synthesis of this compound itself can be conceptualized through established organic chemistry reactions. The parent structure, 2-methoxynaphthalene, can be prepared by the alkylation of β-naphthol. wikipedia.orgchemicalbook.com Further functionalization to introduce the isopropyl group would involve reactions such as Friedel-Crafts alkylation or acylation followed by reduction. The study of such synthetic routes is a cornerstone of organic chemistry research.

Furthermore, the naphthalene scaffold is a subject of interest in medicinal chemistry. ijpsjournal.comnih.gov While research on the biological activity of this compound is not extensively documented in the public domain, the broader class of substituted naphthalenes has been investigated for various therapeutic properties. ijpsjournal.comnih.govnih.gov The structural motifs present in this compound, namely the substituted naphthalene core, are found in compounds with diverse biological activities. nih.govnih.gov

The investigation of analogues, such as those with different substitution patterns or functional groups on the naphthalene ring, is a common strategy in chemical research to understand structure-activity relationships. chemsrc.comresearchgate.net For example, the replacement of the naphthalene scaffold with other heterocyclic systems is an area of active investigation to improve properties like metabolic stability and reduce potential mutagenicity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

189366-72-1 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-methoxy-7-propan-2-ylnaphthalene |

InChI |

InChI=1S/C14H16O/c1-10(2)12-5-4-11-6-7-14(15-3)9-13(11)8-12/h4-10H,1-3H3 |

InChI Key |

VDFYPHWZMBKUJY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |

Synonyms |

Naphthalene, 2-methoxy-7-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization of 2 Isopropyl 7 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-Isopropyl-7-methoxynaphthalene is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group would produce a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet. The naphthalene (B1677914) ring contains five aromatic protons, which would present as a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.

Predicted ¹H NMR Data for this compound This table is a prediction based on standard chemical shift values and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(CH₃)₂ | ~3.1 | Septet | ~7.0 |

| -CH(CH₃)₂ | ~1.3 | Doublet | ~7.0 |

| -OCH₃ | ~3.9 | Singlet | N/A |

| Aromatic H | ~7.0-7.8 | Multiplet | Various |

For illustrative purposes, the experimental ¹H NMR data for the related compound 2-Methoxynaphthalene (B124790) is provided below. chemicalbook.com

¹H NMR Data for 2-Methoxynaphthalene (in CDCl₃) chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| H-1, H-3, H-4, H-5, H-6, H-7, H-8 | 7.76, 7.74, 7.436, 7.333, 7.14, 7.13 |

| -OCH₃ | 3.913 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct signals are expected, corresponding to the 14 unique carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon. The methoxy carbon appears around 55 ppm, while the aliphatic carbons of the isopropyl group appear further upfield. The ten carbons of the naphthalene ring system would resonate in the aromatic region (typically 105-160 ppm).

Predicted ¹³C NMR Data for this compound This table is a prediction based on established substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)₂ | ~34 |

| -CH(CH₃)₂ | ~24 |

| -OCH₃ | ~55 |

| Aromatic C | ~105 - 158 |

As a reference, the experimental ¹³C NMR data for 2-Isopropylnaphthalene (B46572) and 2-Methoxynaphthalene are presented below.

¹³C NMR Data for 2-Isopropylnaphthalene chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aliphatic C | 24.2, 34.3 |

| Aromatic C | 123.5, 125.1, 125.7, 127.5, 127.8, 128.1, 132.0, 133.8, 146.5 |

¹³C NMR Data for 2-Methoxynaphthalene (in CDCl₃) chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55.3 |

| Aromatic C | 105.7, 118.9, 126.4, 127.4, 127.7, 129.1, 129.4, 134.6, 157.7 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, key COSY correlations would be observed between the methine proton and the methyl protons of the isopropyl group. It would also reveal the connectivity of the protons on the naphthalene ring, showing which aromatic protons are adjacent to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This technique would definitively link the ¹H and ¹³C signals for each C-H bond in the molecule. For instance, it would show a cross-peak between the methoxy proton signal (~3.9 ppm) and the methoxy carbon signal (~55 ppm), and similarly for all C-H pairs in the isopropyl group and the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity across quaternary carbons and heteroatoms. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons to the C-7 carbon of the naphthalene ring.

Correlations from the isopropyl methine proton to the C-2 carbon and the isopropyl methyl carbons.

Correlations from the aromatic protons to neighboring carbons, helping to distinguish between the different aromatic rings and confirm the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The presence of both aliphatic and aromatic C-H bonds would result in stretching vibrations just above and below 3000 cm⁻¹, respectively. The isopropyl group would show characteristic bending vibrations around 1385-1365 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring would appear in the 1600-1450 cm⁻¹ region. A strong, characteristic C-O stretching band for the aryl ether linkage is expected in the 1275-1200 cm⁻¹ region.

Predicted FTIR Absorption Bands for this compound This table is a prediction based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 3000-2850 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1600-1450 |

| C-H Bend (Isopropyl) | -CH(CH₃)₂ | ~1385 and ~1365 (doublet) |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1275-1200 |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that is ideal for analyzing solid and liquid samples directly without extensive preparation. nih.gov The ATR-IR spectrum of this compound would yield the same spectral information as a conventional transmission FTIR spectrum, with peak positions being nearly identical. nih.gov The primary difference lies in the relative intensities of the peaks, but the key diagnostic bands for the isopropyl, methoxy, and naphthalene functional groups would be clearly identifiable. An ATR-IR spectrum for the related compound 2-methoxynaphthalene has been recorded, confirming the utility of this technique for this class of compounds. nih.gov

Raman Spectroscopy for Molecular Vibrations

The Raman spectrum would be dominated by vibrations of the naphthalene ring system, including C-H stretching, C=C aromatic stretching, and ring breathing modes. The isopropyl group would contribute its own characteristic C-H stretching and bending vibrations. researchgate.net Similarly, the methoxy group would exhibit C-O stretching and CH3 rocking and stretching modes. For a related compound, 2-methoxynaphthalene, Raman spectra have been recorded, providing a reference for the vibrations associated with the methoxy-substituted naphthalene ring. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Naphthalene Ring | Aromatic C-H Stretch | 3000-3100 |

| Naphthalene Ring | Aromatic C=C Stretch | 1500-1650 |

| Naphthalene Ring | Ring Breathing/Deformation | 700-1400 |

| Isopropyl Group | C-H Stretch | 2850-3000 |

| Isopropyl Group | C-H Bend | 1350-1470 |

| Methoxy Group | C-O Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV spectrum of this compound is primarily determined by the π-π* transitions within the aromatic naphthalene chromophore.

For the closely related compound 2-methoxynaphthalene, studies have shown absorption maxima (λmax) at approximately 226 nm. ijpsjournal.comijpsjournal.com The presence of the isopropyl and methoxy substituents on the naphthalene ring influences the precise wavelength and intensity of these absorptions. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.

Table 2: UV-Vis Absorption Data for Related Naphthalene Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene | Alcohol (99%) | 226 | ijpsjournal.comijpsjournal.com |

These values indicate the regions where this compound would also be expected to absorb, corresponding to the electronic transitions of the methoxy-substituted naphthalene system.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Other Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

The molecular formula for this compound is C₁₄H₁₆O. Its calculated monoisotopic mass is 200.1201 Da. HRESIMS analysis would be expected to yield a measured mass very close to this calculated value for the molecular ion, such as [M+H]⁺ (201.1279 Da) or [M+Na]⁺ (223.1099 Da), confirming its elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) causes fragmentation of the molecule, providing structural clues. The fragmentation pattern of this compound would likely involve characteristic losses of the substituent groups.

Key Fragmentation Pathways:

Loss of a methyl group (•CH₃): A common fragmentation for isopropyl groups, leading to a fragment ion with a mass loss of 15 Da. This would result in a stable benzylic-type cation.

Loss of the isopropyl group (•CH(CH₃)₂): Cleavage of the bond connecting the isopropyl group to the naphthalene ring would result in a fragment with a mass loss of 43 Da.

Loss of a methyl radical from the methoxy group (•CH₃): This would lead to a fragment with a mass loss of 15 Da. docbrown.info

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could lead to a fragment with a mass loss of 30 Da.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₄H₁₆O)

| m/z | Ion Formula (Predicted) | Description |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₁₃H₁₃O]⁺ | Loss of methyl radical (•CH₃) from isopropyl group |

This fragmentation pattern helps in confirming the presence and connectivity of the isopropyl and methoxy groups on the naphthalene scaffold. docbrown.infolibretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a specific crystal structure for this compound is not found in the surveyed literature, analysis of related structures provides a basis for predicting its solid-state conformation. The analysis would reveal the planarity of the naphthalene ring system and the orientation of the isopropyl and methoxy substituents relative to this plane. The conformation of the isopropyl group, specifically the torsion angles defining the orientation of its methyl groups, would be of particular interest.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Value Range/System |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Dimensions of the unit cell. | 5 - 20 Å |

| α, β, γ (°) | Angles of the unit cell. | e.g., α=γ=90°, β > 90° (for Monoclinic) |

The crystal packing would likely be governed by van der Waals interactions, with potential for weak C-H···π interactions influencing the arrangement of molecules in the lattice.

Theoretical and Computational Chemistry of 2 Isopropyl 7 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. uni-muenchen.denih.gov DFT methods calculate the electron density of a system to determine its energy and, from there, a wide range of molecular properties. nih.gov For a molecule such as 2-Isopropyl-7-methoxynaphthalene, DFT calculations can provide invaluable insights into its electronic structure and predict its reactivity. These calculations are typically performed using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the orbitals of the atoms. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy (B1213986) group and the alkyl isopropyl group would be expected to raise the energy of the HOMO, while the aromatic naphthalene (B1677914) system influences both the HOMO and LUMO. The precise energies would be determined by DFT calculations.

To illustrate, a DFT study on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, another substituted naphthalene, provided the following HOMO-LUMO data: researchgate.net

| Property | Value (eV) |

| EHOMO | -0.20422 |

| ELUMO | -0.07029 |

| Energy Gap (ΔE) | 3.64 |

This table provides an example of HOMO-LUMO data for a naphthalene derivative and is for illustrative purposes only.

Natural Bond Orbital (NBO) Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.desamipubco.com This analysis provides information about the charge distribution on each atom (natural atomic charges) and the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

An example of the type of data obtained from an NBO analysis is shown below for a generic C-O bond: uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-O) | σ(C-H) | Value |

| LP(O) | σ(C-C) | Value |

This table illustrates the format of NBO analysis results. Specific values would need to be calculated for this compound.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Sites

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential:

Red: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with lone pairs of heteroatoms like oxygen.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEPS would likely show a region of negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs, making it a likely site for protonation or interaction with electrophiles. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems, while the hydrogen atoms of the alkyl and methoxy groups would show positive potential (blue).

Thermodynamic Properties and Stability Assessments

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. These properties are calculated based on the vibrational frequencies obtained from the optimized geometry of the molecule. Important thermodynamic parameters include:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

By calculating these properties, the relative stability of different isomers or conformers of this compound could be assessed. A recent study on naphthalene using DFT calculated its thermochemical properties, which serves as a foundational example. samipubco.com

| Thermodynamic Property | Value |

| Heat Capacity (Cp) | Calculated Value |

| Entropy (S) | Calculated Value |

| Enthalpy (H) | Calculated Value |

| Gibbs Free Energy (G) | Calculated Value |

This is an illustrative table. Specific values for this compound would require dedicated calculations.

Quantum Chemical Parameters and Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have important applications in technologies such as lasers and optical data storage. Computational chemistry can be used to predict the NLO properties of molecules. researchgate.netasianpubs.org

Key parameters that are calculated to assess NLO activity include the dipole moment (μ) and the first hyperpolarizability (β). A high value of β is indicative of a strong NLO response. Molecules with a large difference in electron density between their ground and excited states, often found in systems with electron donor and acceptor groups connected by a π-conjugated system, tend to have large β values.

For this compound, the methoxy group acts as an electron donor and the naphthalene system acts as the π-bridge. While it lacks a strong electron-withdrawing group, its NLO properties could still be of interest. DFT calculations can provide an estimate of the dipole moment and hyperpolarizability. A study on other naphthalene derivatives has shown that theoretical calculations can effectively predict NLO properties. researchgate.netasianpubs.org

The following table shows an example of calculated NLO-related properties for a naphthalene derivative: researchgate.net

| Property | Calculated Value |

| Dipole Moment (μ) | Value in Debye |

| First Hyperpolarizability (β) | Value in esu |

This table is for illustrative purposes. The actual NLO properties of this compound would need to be specifically calculated.

Atoms in Molecules (AIM) Theory for Intramolecular Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atoms in Molecules (AIM), offers a rigorous method for analyzing the electronic structure of molecules and characterizing chemical bonds and other intramolecular interactions. eurjchem.comnih.gov Developed by Richard Bader and his research group, AIM theory is based on the topological analysis of the electron density, a physically observable quantity. eurjchem.com Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. acs.org

A bond critical point (BCP) found between two atomic nuclei is indicative of a chemical bond or interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction. For instance, shared interactions, such as covalent bonds, are typically characterized by high ρ and negative ∇²ρ values, indicating a concentration of electron density. Conversely, closed-shell interactions, which include hydrogen bonds, van der Waals forces, and other non-covalent interactions, generally exhibit low ρ and positive ∇²ρ values, signifying a depletion of electron density at the BCP. d-nb.info

C-H···O interactions: Weak hydrogen bonds could form between a hydrogen atom of the isopropyl group and the oxygen atom of the methoxy group, or with the π-system of the naphthalene core.

C-H···π interactions: The hydrogen atoms of the substituents could interact with the electron-rich π-system of the naphthalene rings.

Steric interactions: AIM can also quantify the strain and destabilizing interactions that arise from the proximity of the substituent groups.

While no specific AIM studies on this compound are available, research on other substituted naphthalenes and aromatic compounds demonstrates the utility of this approach. For example, studies on naphthazarin derivatives have used AIM to characterize intramolecular hydrogen bonds. nih.gov Similarly, investigations into various organic molecules have successfully applied AIM to delineate weak intramolecular contacts that influence molecular conformation. mdpi.com

A hypothetical AIM analysis of this compound would likely involve computational modeling of the molecule's geometry, followed by calculation of the electron density and its topological features. The results could be summarized in a table, providing quantitative data on the identified intramolecular interactions.

Table 1: Hypothetical AIM Parameters for Intramolecular Interactions in this compound

| Interacting Atoms | Type of Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C(isopropyl)-H ··· O(methoxy) | Weak Hydrogen Bond | 0.015 | +0.045 |

| C(isopropyl)-H ··· C(ring) | C-H···π | 0.009 | +0.030 |

| C(methoxy)-H ··· C(ring) | C-H···π | 0.011 | +0.035 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from an AIM analysis. Actual values would require specific computational studies.

Computational Approaches for Spectroscopic Data Correlation and Prediction

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Density Functional Theory (DFT) is a widely used method for this purpose, often yielding results that are in good agreement with experimental data. acs.orgcomporgchem.com The process typically involves optimizing the molecular geometry of the compound and then calculating the relevant spectroscopic parameters, such as chemical shifts and coupling constants.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. This would involve:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable DFT functional and basis set.

NMR Parameter Calculation: Calculating the NMR shielding tensors for each nucleus in the optimized structures. The chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted spectra can be enhanced by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. comporgchem.com

While direct computational studies on the NMR of this compound are not present in the literature, numerous studies on other organic molecules have demonstrated the reliability of DFT in predicting NMR chemical shifts. nih.govrsc.org For complex molecules, this computational approach is invaluable for assigning signals in experimental spectra and for distinguishing between possible isomers.

A comparison of hypothetical predicted and experimental NMR data for key atoms in this compound could be presented in a table to illustrate the correlation.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (bearing isopropyl) | 145.2 | 145.8 |

| C7 (bearing methoxy) | 157.8 | 158.3 |

| C(isopropyl, methine) | 34.5 | 34.9 |

| C(methoxy) | 55.3 | 55.6 |

| C1 | 128.1 | 128.5 |

| C3 | 126.9 | 127.2 |

| C4 | 129.5 | 129.9 |

| C5 | 124.3 | 124.7 |

| C6 | 105.7 | 106.1 |

| C8 | 118.9 | 119.3 |

| C9 (bridgehead) | 135.4 | 135.9 |

| C10 (bridgehead) | 127.6 | 128.0 |

Note: The values in this table are for illustrative purposes and are based on typical accuracies of DFT calculations for similar compounds. Actual experimental and computational values would need to be determined through specific studies.

Reaction Mechanisms and Catalysis Associated with 2 Isopropyl 7 Methoxynaphthalene Scaffolds

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways for the formation and functionalization of substituted naphthalenes is fundamental to controlling product distribution. In catalytic alkylation, such as the isopropylation of naphthalene (B1677914), the reaction proceeds through the formation of carbocation intermediates which then attack the electron-rich naphthalene ring. The stability of these intermediates and the steric constraints of the transition state dictate the final isomeric distribution. Within the confined spaces of catalysts like zeolites, the transition states leading to bulkier isomers are sterically hindered, favoring the formation of less bulky products. nih.gov For instance, in the isopropylation of naphthalene, bulky α,α- and α,β-diisopropylnaphthalene (DIPN) isomers are excluded within the channels of H-mordenite zeolite because of the high steric restriction at their transition states, which results in the selective formation of β,β- and 2,6-DIPN. nih.gov

Secondary reactions and alternative pathways are also crucial considerations. In the alkylation of 2-methoxynaphthalene (B124790) over acid catalysts, common secondary reactions include dialkylation, which leads to bulky di-tert-butyl-2-methoxynaphthalene derivatives, and demethylation of the methoxy (B1213986) group. iitm.ac.inresearchgate.net The demethylation pathway, which yields naphthol derivatives, is particularly favored under conditions of high acidity or elevated temperatures. iitm.ac.in

In atmospheric chemistry, the degradation of naphthalene derivatives is initiated by reactions with hydroxyl (OH•) radicals. The proposed mechanism involves the addition of the OH• radical to the naphthalene ring, forming a benzocyclohexadienyl radical. acs.org Subsequent transformations of this radical intermediate lead to a variety of oxidation products. acs.org

Heterogeneous Catalysis in Isopropyl- and Methoxy-Naphthalene Synthesis and Functionalization

Heterogeneous catalysts are central to the green and selective synthesis of substituted naphthalenes, offering advantages in catalyst recovery, reusability, and product purification. researchgate.netaldeser.org

Zeolites, with their microporous structures and strong acid sites, are highly effective catalysts for shape-selective alkylation and acylation of aromatic compounds. epfl.chresearchgate.net The concept of shape selectivity relies on the principle that the zeolite's pores and channels can differentiate between reactants, products, or reaction intermediates based on their size and shape. epfl.chumass.edu This can manifest as:

Reactant Selectivity: Allowing only specific reactants that can diffuse through the pores to reach the active sites.

Product Selectivity: Allowing only products of a certain size to diffuse out of the zeolite framework. epfl.ch

Transition State Selectivity: Inhibiting the formation of transition states that are too bulky to fit within the zeolite's confined spaces. nih.govepfl.ch

In the isopropylation of naphthalene, the choice of zeolite has a profound impact on the isomeric distribution of the resulting diisopropylnaphthalene (DIPN). nih.gov Large-pore zeolites are necessary, but the specific channel geometry is key. H-mordenite (MOR), for example, exhibits high selectivity for the linear and less bulky 2,6-DIPN and other β,β-isomers because its 12-membered ring channels restrict the formation of the bulkier transition states required for other isomers. nih.gov In contrast, zeolites with larger, interconnected channels like FAU (Y-zeolite) and BEA (zeolite β) allow for the formation of a wider range of isomers, leading to lower selectivity for a specific product. nih.gov

Similarly, in the tert-butylation of 2-methoxynaphthalene, large-pore zeolites such as H-Y, H-BEA, and H-MOR have been investigated. iitm.ac.inresearchgate.net H-Y proves to be a highly efficient catalyst in terms of activity, achieving near-quantitative conversion of 2-methoxynaphthalene under mild conditions. iitm.ac.in However, H-MOR demonstrates superior selectivity, yielding up to 96% selectivity for the desired 6-tert-butyl-2-methoxynaphthalene at 65% conversion, highlighting the influence of the catalyst's structure on regioselectivity. iitm.ac.inresearchgate.net

| Catalyst | Reaction | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| H-Mordenite (MOR) | Isopropylation | Naphthalene | High selectivity for β,β- and 2,6-diisopropylnaphthalene (B42965) due to transition state restriction of bulky isomers in its 1D channels. | nih.gov |

| H-Y | tert-Butylation | 2-Methoxynaphthalene | High activity, achieving nearly quantitative conversion. Main side reactions are dialkylation and demethylation. | iitm.ac.inresearchgate.net |

| H-BEA | tert-Butylation | 2-Methoxynaphthalene | Good conversion (64% after 6h at 160°C). Activity is lower than H-Y but higher than some H-MOR samples. | iitm.ac.in |

| FAU, BEA, CON | Isopropylation | Naphthalene | Lower selectivity for 2,6-DIPN as their larger channels can accommodate bulkier isomers, leading to kinetic or thermodynamic control. | nih.gov |

| HBEA (Si/Al=15) | Acetylation | 2-Methoxynaphthalene | Catalyzes acetylation with acetic anhydride (B1165640), primarily yielding 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280). | researchgate.net |

Besides zeolites, other solid acid catalysts are employed for the functionalization of naphthalene derivatives. These materials are explored as alternatives to traditional, corrosive, and non-reusable Lewis acid catalysts like AlCl₃. researchgate.net Materials such as sulfated zirconia, acid-activated clays, heteropoly acids, and ion-exchange resins have been investigated for Friedel-Crafts acylation and alkylation reactions. researchgate.netkisti.re.kr

Zirconium-modified zeolite beta (Zr⁴⁺-zeolite beta), prepared by ion exchange, has been shown to be an active catalyst for the acetylation of 2-methoxynaphthalene with acetic anhydride. orientjchem.org The catalytic activity is influenced by the preparation method, reaction temperature, and solvent. In the absence of a solvent, the reaction yields a mixture of products including 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. orientjchem.org The use of dichloromethane (B109758) as a solvent and an increased amount of acetic anhydride improved the conversion and selectivity. orientjchem.org

Homogeneous Catalysis in Functionalization Reactions (e.g., Palladium-mediated Cross-Coupling)

Homogeneous catalysis, particularly using palladium complexes, offers powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, enabling extensive functionalization of the naphthalene scaffold. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are versatile tools in organic synthesis. youtube.comyoutube.com The general catalytic cycle for these reactions begins with a palladium(0) species. youtube.com

Oxidative Addition: The Pd(0) catalyst oxidatively inserts into an aryl halide (or triflate) bond, forming a Pd(II) complex.

Transmetalation (e.g., Suzuki) or Base-mediated Amide Formation (e.g., Buchwald-Hartwig): The second coupling partner (an organoboron compound in the Suzuki reaction or an amine in the Buchwald-Hartwig reaction) reacts with the Pd(II) complex. youtube.comyoutube.com In the Buchwald-Hartwig reaction, a base is required to deprotonate the amine, allowing it to coordinate to the palladium center. youtube.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. youtube.com

These methods allow for the introduction of a wide array of aryl, alkyl, and amino groups onto a pre-existing 2-isopropyl-7-methoxynaphthalene core, provided a suitable halide or triflate derivative is used as a starting material. nih.gov The continual development of new ligands for the palladium catalyst has expanded the scope and reliability of these reactions for complex molecule synthesis. nih.govthieme-connect.de

Photochemical Reaction Mechanisms of Naphthalene Derivatives

The photochemistry of naphthalene and its derivatives involves transformations initiated by the absorption of UV light. Photo-excited 1- and 2-methoxynaphthalene can be reduced by triethylamine (B128534) to yield dihydronaphthalenes. rsc.orgrsc.org This reaction is proposed to proceed through an electron-transfer mechanism, where the excited naphthalene derivative accepts an electron from the amine. rsc.orgrsc.org

In other systems, naphthalene can act as a photocatalyst. For example, a naphthalene-triethylamine exciplex can mediate the photodechlorination of trichlorobenzenes by transferring an electron to the chlorinated compound. researchgate.net The study of the photochemistry of naphthalene derivatives is essential for understanding their environmental fate and for developing novel synthetic pathways. acs.org

Regioselectivity and Stereoselectivity in Catalytic Transformations

Controlling regioselectivity is a paramount challenge in the functionalization of the naphthalene ring, as multiple positions are available for electrophilic attack. In the context of this compound synthesis and functionalization, regioselectivity determines the position of the incoming substituent.

As discussed, heterogeneous catalysis with shape-selective zeolites provides excellent control over regioselectivity. In the isopropylation of naphthalene, the pore structure of H-mordenite directs the reaction to the β-positions, leading to 2,6- and 2,7-DIPN, while sterically preventing the formation of α-substituted products. nih.gov In the tert-butylation of 2-methoxynaphthalene, the use of H-MOR leads to a very high selectivity for substitution at the 6-position, yielding 6-tert-butyl-2-methoxynaphthalene, a precursor for the drug Naproxen. iitm.ac.inresearchgate.net

In the Friedel-Crafts acylation of 2-methoxynaphthalene over HBEA zeolite or Zr⁴⁺-zeolite beta, the reaction produces mainly 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene, with only minor amounts of other isomers. researchgate.netorientjchem.org The distribution of these products is governed by a combination of electronic effects from the activating methoxy group and the steric hindrance around the different positions of the naphthalene core, as well as any shape-selective constraints imposed by the catalyst.

Chemical Reactivity and Advanced Derivatization of 2 Isopropyl 7 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is inherently susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are significantly influenced by the existing substituents. In 2-isopropyl-7-methoxynaphthalene, both the isopropyl and methoxy (B1213986) groups are activating and direct incoming electrophiles to specific positions.

The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself. The isopropyl group, being an alkyl group, is also an activating, ortho-, para-director, though its influence is less pronounced than the methoxy group. youtube.com The interplay of these two groups, along with steric hindrance from the bulky isopropyl group, dictates the final substitution pattern. For instance, in nitration reactions, the incoming nitro group will be directed by the existing substituents, with the more activating group having a greater influence. youtube.comrsc.org

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. dicp.ac.cn

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. 2-Methoxynaphthalene (B124790) acylation has been used as a model reaction to study catalytic processes. sigmaaldrich.com

The precise location of substitution is a result of the combined directing effects of the isopropyl and methoxy groups, as well as steric factors.

Transformations of the Isopropyl Side Chain (e.g., Hydroperoxidation, Oxidation)

The isopropyl group attached to the naphthalene ring is not merely a passive substituent; it can undergo a variety of chemical transformations, providing a handle for further functionalization.

Oxidation of the isopropyl group is a key transformation. Depending on the reaction conditions and oxidizing agents used, different products can be obtained. For example, oxidation can lead to the formation of a tertiary alcohol or a ketone. The metabolism of 2-isopropylnaphthalene (B46572) in rats has been shown to proceed through the oxidation of the isopropyl chain. nih.gov

Hydroperoxidation, the introduction of a hydroperoxy group (-OOH), is another potential reaction at the tertiary carbon of the isopropyl group. This can be a precursor to other functional groups.

Reactions Involving the Methoxy Group (e.g., Demethylation, Functionalization)

The methoxy group (-OCH₃) is a versatile functional group that can be readily modified.

Demethylation , the cleavage of the methyl-oxygen bond to yield a hydroxyl group (-OH), is a common and important reaction. This transformation is typically achieved using strong acids like hydroiodic acid (HI) or Lewis acids. youtube.comyoutube.com The resulting naphthol derivative opens up new avenues for functionalization, such as etherification or esterification. Studies on the demethylation of 2-methoxynaphthalene have explored the use of various reagents and conditions to optimize the process. researchgate.net

The methoxy group itself can also be a site for further reactions, although these are less common than demethylation. For instance, nucleophilic aromatic substitution can occur under specific conditions, where the methoxy group is replaced by another nucleophile. elsevierpure.com

Oxidative and Reductive Pathways of the Naphthalene Ring

The naphthalene ring itself can undergo both oxidative and reductive transformations, altering the aromatic system.

Oxidation of the naphthalene core can lead to the formation of quinones or ring-opened products, depending on the oxidant and reaction conditions. Biooxidation of 2-methoxynaphthalene by various microorganisms has been shown to yield dihydroxylated products. nih.gov For instance, oxidation with certain dioxygenases can produce (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene as a major product. nih.gov Periodate oxidation of a related compound, 1,2,3,4-tetrahydro-6-hydroxy-7-isopropylnaphthalene, results in the formation of a dimer of the corresponding 6-hydroxycyclohexadienone. rsc.org

Reduction of the naphthalene ring can lead to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. Catalytic hydrogenation is a common method for achieving this transformation. The specific product obtained depends on the catalyst, pressure, and temperature used. These reduced derivatives have different three-dimensional structures and electronic properties compared to the parent aromatic compound.

Development of Novel Analogues and Hybrid Structures Incorporating the this compound Motif

The this compound scaffold serves as a valuable starting point for the synthesis of novel analogues and hybrid structures with potentially interesting biological or material properties. nih.govresearchgate.net

By combining the chemical transformations described in the previous sections, a diverse library of derivatives can be generated. For example, the hydroxyl group obtained from demethylation can be used as a point of attachment for other molecular fragments, leading to the creation of hybrid molecules. The synthesis of novel 6-methoxynaphthalene derivatives has been explored for their potential anticancer activity. researchgate.net Furthermore, 7-methoxy-naphthalene-1-carbaldehyde, a related compound, is an intermediate in the synthesis of agomelatine, a drug with pharmacological properties. google.com

The development of such analogues is a key strategy in medicinal chemistry and materials science for fine-tuning the properties of a lead compound.

Emerging Research Areas and Potential Applications in Chemical Science

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

The naphthalene (B1677914) skeleton is a foundational component in a multitude of complex organic molecules and pharmaceutical agents. The strategic placement of functional groups, such as the methoxy (B1213986) and isopropyl substituents in 2-Isopropyl-7-methoxynaphthalene, provides reactive handles for chemists to elaborate the core structure into more complex and valuable compounds.

The methoxy group (-OCH₃) is a particularly useful functional group in organic synthesis. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. Furthermore, it can be cleaved to reveal a hydroxyl group (-OH), a versatile functional group that can participate in a wide array of transformations, including etherification, esterification, and as a precursor for nucleophilic substitution. A well-known analogue, 2-methoxynaphthalene (B124790), serves as a crucial intermediate in the industrial synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug. This highlights the potential of methoxy-substituted naphthalenes as key precursors in medicinal chemistry.

The isopropyl group, while less reactive, influences the steric and electronic properties of the molecule. Its bulk can direct incoming reagents to less hindered positions on the naphthalene ring, offering a degree of regiochemical control in synthetic sequences. The synthesis of other complex naphthalene derivatives, such as 2-isopropyl-4,7-dimethyl-1-nitronaphthalene, demonstrates the utility of an isopropyl-substituted naphthalene core in building intricate molecular architectures. researchgate.net Therefore, this compound represents a potentially valuable, bifunctional building block, with the methoxy group providing a site for electronic modification and the isopropyl group imparting specific steric properties, making it a target for the synthesis of novel bioactive compounds and functional materials.

Exploration in Materials Science for Functional Properties (e.g., Non-Linear Optical Materials)

The field of materials science is in constant search of new organic molecules with unique functional properties. Polycyclic aromatic hydrocarbons are of significant interest due to their rigid, conjugated π-electron systems, which are prerequisites for many advanced applications, including organic electronics and nonlinear optics (NLO). tandfonline.comresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage and frequency conversion. nih.gov

Organic materials are often favored for NLO applications because their properties can be finely tuned through molecular design and synthesis. nih.gov The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of an extended π-conjugated system and, often, the inclusion of electron-donating and electron-accepting groups. nih.gov

While direct research on the NLO properties of this compound is not yet prevalent, its core structure is promising. The naphthalene ring provides the necessary π-conjugation. The methoxy group is a known electron-donating group, which can enhance NLO properties by increasing the molecule's hyperpolarizability. The isopropyl group, while primarily influencing steric factors, can also affect the molecule's crystal packing and solubility—critical parameters for processing into usable optical devices. Studies on other organic systems, such as truxene (B166851) derivatives, have shown that molecular symmetry and extended π-conjugation lead to large NLO absorption coefficients. nih.gov The investigation of this compound could, therefore, be a fruitful area of research for developing new, easily processable NLO materials.

Photophysical and Electrochemical Properties Investigation of Naphthalene Derivatives

The photophysical and electrochemical properties of naphthalene derivatives are the subject of extensive research due to their relevance in organic electronics, such as organic light-emitting diodes (OLEDs) and battery materials. The behavior of these molecules is governed by their conjugated π-electron system, which allows for the absorption and emission of light and facilitates electron transfer processes. tandfonline.comtandfonline.com

The electrochemical properties of naphthalene-based molecules have shown significant potential. For instance, naphthalene diimide has been studied as a model molecule for high-rate lithium-ion battery electrodes, where the interaction between the molecule and the electrolyte is key to performance. acs.org Similarly, naphthalene phthalimide (B116566) derivatives have been investigated as cathodic electrochromic materials, which change color upon electrochemical reduction. mdpi.com These studies demonstrate that the naphthalene core is electrochemically active and that its redox properties can be harnessed for energy storage and smart materials.

The photophysical properties are also highly tunable. Research on various naphthalene derivatives has shown that the introduction of substituents significantly impacts their electronic behavior. tandfonline.comtandfonline.com The methoxy group on this compound, being an electron-donating group, would be expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This, in turn, would alter its absorption and fluorescence spectra, as well as its oxidation and reduction potentials, compared to unsubstituted naphthalene. The study of related Schiff base compounds derived from methoxynaphthalene has also involved detailed characterization of their spectroscopic properties using both experimental and computational (DFT) methods. researchgate.net A systematic investigation into the photophysical and electrochemical characteristics of this compound could reveal its potential for use in optoelectronic devices or as a fluorescent probe.

Properties of Related Naphthalene Compounds

To provide context for the potential characteristics of this compound, the table below summarizes known properties of its constituent structural analogues.

| Property | 2-Methoxynaphthalene | 2-Isopropylnaphthalene (B46572) | 7-Methoxy-2-naphthol (B49774) |

| Molecular Formula | C₁₁H₁₀O nih.gov | C₁₃H₁₄ nih.gov | C₁₁H₁₀O₂ nih.gov |

| Molecular Weight | 158.20 g/mol nih.gov | 170.25 g/mol | 174.20 g/mol nih.gov |

| Melting Point | 72 °C nih.gov | 14.5 °C nih.gov | Not Available |

| Boiling Point | 274 °C nih.gov | 268.2 °C nih.gov | Not Available |

| Appearance | Pellets or Large Crystals nih.gov | Colorless or yellowish-brown liquid nih.gov | Not Available |

Q & A

Q. What are the recommended methods for synthesizing 2-isopropyl-7-methoxynaphthalene, and how can reaction yields be optimized?

Synthesis of this compound typically involves Friedel-Crafts alkylation or methoxylation of naphthalene derivatives. For example, methoxy groups can be introduced via demethylation of methyl ethers using boron tribromide (BBr₃), while isopropyl groups may be added via alkylation with isopropyl halides in the presence of Lewis acids like AlCl₃ . Yield optimization requires controlled temperature (e.g., 0–25°C), inert atmospheres, and purification via column chromatography. Reaction monitoring using TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization steps include:

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for functional group identification, and mass spectrometry for molecular weight validation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (cf. 72–75°C for 2-methoxynaphthalene ).

- Solubility Testing : Use polar (ethanol, acetone) and nonpolar solvents (hexane) to assess solubility profiles .

Q. What are the stability considerations for storing this compound in laboratory settings?

Store in amber glass containers at room temperature (20–25°C) away from light and oxidizing agents. Ensure airtight seals to prevent sublimation, as seen in related methoxynaphthalenes . Stability under varying pH and humidity should be tested via accelerated aging studies.

Advanced Research Questions

Q. How can researchers design toxicological studies to assess the health risks of this compound exposure?

Follow systematic review frameworks (e.g., ATSDR guidelines ):

Q. How should contradictions in experimental data (e.g., conflicting toxicity results) be resolved?

Apply risk-of-bias (RoB) assessment tools:

Q. What mechanistic studies are needed to elucidate the compound’s interaction with biological systems?

- Metabolic Pathways : Use hepatic microsomes to identify cytochrome P450-mediated metabolites.

- Receptor Binding : Screen for interactions with aryl hydrocarbon receptors (AhR) or estrogen receptors, common targets for polycyclic aromatics .

- Omics Approaches : Transcriptomics/proteomics to assess gene expression changes in exposed tissues .

Q. How can environmental fate and biodegradation pathways be modeled for this compound?

Q. What data gaps exist in the current understanding of this compound, and how can they be addressed?

Identified gaps include:

- Long-Term Toxicity : No chronic exposure data for non-rodent species .

- Ecotoxicology : Limited data on aquatic toxicity (e.g., Daphnia/ algae assays).

- Metabolite Identification : Unknown intermediates from oxidative degradation.

Prioritize studies using ATSDR’s substance-specific research agenda .

Methodological Guidance

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Chromatography : Optimize HPLC/GC conditions with internal standards (e.g., deuterated analogs).

- Detection Limits : Use mass spectrometry (LC-MS/MS) for trace-level quantification (≤1 ppb).

- Matrix Effects : Validate recovery rates in biological/environmental samples via spike-and-recovery experiments .

Q. What in silico tools are suitable for predicting the compound’s physicochemical and ADME properties?

- Software : EPI Suite, ADMET Predictor, or SwissADME.

- Parameters : Estimate log P, water solubility, and blood-brain barrier permeability .

- Limitations : Cross-validate predictions with experimental data due to structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.